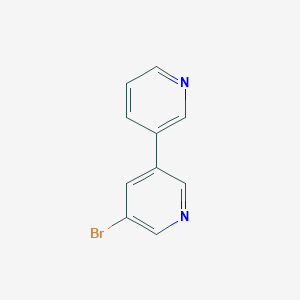

5-Bromo-3,3'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNYHNUZYYNHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543426 | |

| Record name | 5-Bromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-22-3 | |

| Record name | 5-Bromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3,3'-bipyridine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,3'-bipyridine is a halogenated heterocyclic organic compound that serves as a versatile building block in various fields of chemical research, including organic synthesis, coordination chemistry, and materials science. Its structure, featuring a bipyridine framework with a bromine substituent, allows for a range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and functional materials.[1][2] The presence of the bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of novel carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and synthetic methodologies related to this compound.

Chemical Structure and Properties

This compound is characterized by two pyridine rings linked at the 3 and 3' positions, with a bromine atom attached to the 5-position of one of the rings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15862-22-3 | [2] |

| Molecular Formula | C₁₀H₇BrN₂ | [2] |

| Molecular Weight | 235.08 g/mol | [2] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | Data not available in cited sources | |

| Boiling Point | Data not available in cited sources | |

| Solubility | Data not available in cited sources |

Table 2: Spectroscopic Data for this compound

| Spectrum | Data |

| ¹H NMR | Specific spectral data not available in cited sources. |

| ¹³C NMR | Specific spectral data not available in cited sources. |

| Mass Spectrometry | Specific spectral data not available in cited sources. |

Note: While NMR and Mass Spectrometry are standard characterization techniques for this compound, specific spectra are not available in the cited literature. General principles of NMR and MS would apply for its analysis.

Synthesis of this compound

The synthesis of this compound can be approached through several methods, primarily involving either the direct bromination of a bipyridine precursor or the construction of the bipyridine ring system through cross-coupling reactions.

Experimental Protocols

1. Direct Bromination of 3,3'-Bipyridine (General Protocol)

Direct bromination of bipyridine derivatives can yield this compound. This method often requires careful control of reaction conditions to achieve the desired regioselectivity and to avoid over-bromination.[1] An electrochemical approach has also been described.[1]

-

Materials: 3,3'-Bipyridine, Bromine or N-Bromosuccinimide (NBS), Dichloromethane, n-Butylammonium bromide (nBu₄NBr) (for electrochemical method), Graphite electrodes, Power supply.

-

Procedure (Electrochemical Method):

-

Dissolve 3,3'-bipyridine in dichloromethane containing nBu₄NBr as the supporting electrolyte.[1]

-

Conduct the electrolysis using graphite electrodes at a constant current (e.g., 5 mA) at room temperature for 3-4 hours.[1]

-

Upon completion, perform a simple workup by washing the reaction mixture with water and brine.[1]

-

Purify the crude product by column chromatography to isolate this compound.[1]

-

2. Palladium-Catalyzed Cross-Coupling Reactions (General Protocol)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, are powerful methods for the formation of the C-C bond linking the two pyridine rings.[1]

-

Suzuki Coupling (Illustrative Protocol):

-

Combine a suitable bromopyridine derivative and a pyridylboronic acid in a reaction flask.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Add a suitable solvent (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete, monitoring by TLC or GC-MS.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

-

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research.

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules. The bromine atom can be readily substituted or used in cross-coupling reactions to introduce a wide variety of functional groups.[1]

-

Coordination Chemistry: As a bipyridine derivative, it can act as a ligand to form metal complexes. The electronic properties of these complexes can be tuned by the presence of the bromine atom, which can influence their catalytic activity or photophysical properties.[1]

-

Materials Science: Incorporation of this compound into larger molecular structures, such as metal-organic frameworks (MOFs) or supramolecular assemblies, can lead to materials with unique electronic or optical properties.[1]

While pyridine derivatives are common scaffolds in drug discovery, specific biological activities or involvement in signaling pathways for this compound are not well-documented in the available literature. Its primary role in drug development is as a starting material for the synthesis of more complex, biologically active compounds.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. While detailed quantitative data on its physical properties and specific biological activities are not extensively reported, its utility as a building block for more complex molecular architectures is well-established. The synthetic routes, primarily through direct bromination or cross-coupling reactions, provide access to this compound for further research and development in medicinal chemistry and materials science. Further investigation into its specific properties and biological functions could open up new avenues for its application.

References

5-Bromo-3,3'-bipyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Bromo-3,3'-bipyridine, a key intermediate in synthetic chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of drug discovery and materials science.

Core Compound Information

This compound is a heterocyclic compound featuring two pyridine rings linked at the 3-position, with a bromine substituent at the 5-position of one ring. This structure makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the bipyridine core is a well-established ligand for a multitude of metal catalysts and functional materials.

Physicochemical and Identification Data

The key quantitative and identifying data for this compound are summarized in the table below for easy reference.

| Identifier | Value | Citation(s) |

| CAS Number | 15862-22-3 | [1] |

| Molecular Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.083 g/mol | [1] |

| InChI | InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | [1] |

| InChIKey | NNNYHNUZYYNHCS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=CN=C2)Br | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method offers high yields and good functional group tolerance. The general strategy involves the coupling of a pyridine boronic acid (or its ester) with a bromopyridine.

Illustrative Synthesis Workflow

The following diagram illustrates a typical Suzuki-Miyaura cross-coupling approach for the synthesis of this compound and its subsequent use as a versatile intermediate in drug discovery.

Experimental Protocols

The following is an illustrative protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for bipyridine synthesis.[2][3][4]

Objective: To synthesize this compound from 3,5-dibromopyridine and pyridine-3-boronic acid.

Materials:

-

3,5-Dibromopyridine

-

Pyridine-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 3,5-dibromopyridine (1.0 equivalent), pyridine-3-boronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of the limiting reagent, use 4 mL of dioxane and 1 mL of water). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Key Reaction Parameters

The table below summarizes the typical parameters for the Suzuki-Miyaura synthesis of this compound. Optimization may be required depending on the specific scale and laboratory conditions.

| Parameter | Recommended Value/Condition | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation. |

| Catalyst Loading | 2-10 mol % | A higher loading may be needed for pyridine substrates.[3] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent System | 1,4-Dioxane/Water, DMF, Toluene/Ethanol/Water | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-110 °C | Provides thermal energy for the catalytic cycle. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and reagents. |

Applications in Research and Drug Development

Bipyridine derivatives are fundamental components in various fields of chemical research.[2] this compound serves as a key intermediate, leveraging its dual functionality.

-

Ligand Synthesis: The bipyridine scaffold is an excellent chelating ligand for various transition metals. Metal complexes derived from functionalized 3,3'-bipyridines are investigated for their catalytic, photophysical, and electrochemical properties.

-

Pharmaceutical Scaffolding: As a heterocyclic building block, it is used in the synthesis of complex organic molecules with potential biological activity.[2] The bromo-substituent acts as a versatile handle for introducing molecular diversity through further cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). This allows for the systematic modification of a lead compound's structure to optimize its efficacy, selectivity, and pharmacokinetic properties in drug discovery programs.

-

Materials Science: Bipyridine-containing polymers and supramolecular assemblies are utilized in the development of sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices. The ability to functionalize the 5-position allows for the tuning of the electronic and physical properties of these materials.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3,3'-bipyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure allows for further functionalization, making it a key intermediate in the synthesis of complex molecules, including ligands for catalysis and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a focus on modern cross-coupling methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the efficient synthesis of this important compound.

Introduction

Bipyridines are a class of aromatic compounds that have garnered significant interest due to their wide range of applications, from ligands in catalysis to components of photosensitizers and biologically active molecules.[1][2] The 3,3'-bipyridine scaffold, in particular, offers a unique angular geometry compared to its 2,2' and 4,4' isomers, which influences its coordination properties and the spatial arrangement of substituents. The introduction of a bromine atom at the 5-position provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the construction of more elaborate molecular architectures.

This guide will focus on the most prevalent and effective methods for the synthesis of this compound, primarily through palladium- and nickel-catalyzed cross-coupling reactions.

Core Synthesis Pathways

The construction of the 3,3'-bipyridine core of the target molecule is most effectively achieved through cross-coupling reactions. The two most prominent strategies are the Suzuki-Miyaura coupling and the Stille coupling. A nickel-catalyzed coupling is also a viable approach.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[3] This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[4]

Two logical retrosynthetic disconnections for this compound via a Suzuki coupling are:

-

Pathway A: Coupling of a 5-bromo-3-pyridylboronic acid with a 3-halopyridine.

-

Pathway B: Coupling of a 3-pyridylboronic acid with a 3,5-dihalopyridine.

The following diagram illustrates these two synthetic routes.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-3,3'-bipyridine, a heterocyclic organic compound of interest in various fields including materials science and pharmaceutical development. Due to the limited availability of specific experimental data in the public domain for this particular isomer, this document presents predicted spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from the analysis of similar bipyridine and bromopyridine derivatives and should be considered as a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~2.0 |

| H-4 | 8.0 - 8.2 | dd | ~8.0, 2.0 |

| H-6 | 8.7 - 8.9 | d | ~8.0 |

| H-2' | 8.9 - 9.1 | d | ~2.0 |

| H-4' | 8.1 - 8.3 | dd | ~8.0, 2.0 |

| H-5' | 7.5 - 7.7 | t | ~8.0 |

| H-6' | 8.8 - 9.0 | d | ~8.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 135 - 138 |

| C-4 | 138 - 142 |

| C-5 | 120 - 124 |

| C-6 | 147 - 151 |

| C-2' | 149 - 153 |

| C-3' | 133 - 136 |

| C-4' | 137 - 141 |

| C-5' | 123 - 127 |

| C-6' | 148 - 152 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1550 | Strong | C=N and C=C stretching vibrations of the pyridine rings |

| 1480 - 1420 | Strong | Aromatic ring vibrations |

| 1100 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium to Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 234/236 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 155 | Moderate | [M - Br]⁺ |

| 128 | Moderate | [M - Br - HCN]⁺ |

| 78 | Moderate to High | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the identity of the compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-15 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard one-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Acquire the spectrum of the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS).

-

Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan a range of m/z values that includes the expected molecular weight (e.g., 50-300 amu).

-

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer with an ESI source, often coupled with a Liquid Chromatograph (LC-MS).

-

Parameters:

-

Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas Flow: Optimized for the specific instrument.

-

Drying Gas Temperature and Flow: Optimized for the specific instrument.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ in EI-MS or [M+H]⁺ in ESI-MS). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

-

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis of this compound.

Solubility and stability of 5-Bromo-3,3'-bipyridine in common lab solvents

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Bromo-3,3'-bipyridine, a key building block in organic synthesis, coordination chemistry, and materials science.[1] Given the limited availability of specific quantitative data in public literature, this document outlines the predicted solubility behavior based on its chemical structure, provides detailed experimental protocols for determining solubility and stability, and presents a generalized workflow for these assessments.

Physicochemical Properties and Predicted Solubility

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₇BrN₂ and a molecular weight of approximately 235.08 g/mol .[1] Its structure, featuring a bipyridine core and a bromine substituent, dictates its interactions with various solvents. The two nitrogen atoms in the bipyridine structure can act as hydrogen bond acceptors, suggesting potential solubility in polar solvents. The bromine atom, being electron-withdrawing, influences the electronic properties of the molecule.[1] However, the overall structure is dominated by aromatic rings, which imparts a significant nonpolar character.

Based on these structural features, the following solubility trends in common laboratory solvents can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate the aromatic rings and interact with the nitrogen atoms.

-

Moderate Solubility: Likely in alcohols like ethanol and methanol, and in chlorinated solvents such as dichloromethane (DCM) and chloroform. These solvents offer a balance of polarity and nonpolar characteristics.

-

Low to Negligible Solubility: Anticipated in nonpolar solvents like hexanes and diethyl ether, as well as in water, due to the compound's significant hydrophobic nature.

A summary of the predicted solubility at ambient temperature is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Dichloromethane (DCM) | Chlorinated | Moderate |

| Chloroform | Chlorinated | Moderate |

| Methanol | Polar Protic (Alcohol) | Moderate |

| Ethanol | Polar Protic (Alcohol) | Moderate |

| Acetone | Polar Aprotic | Moderate to Low |

| Ethyl Acetate | Moderately Polar | Low |

| Diethyl Ether | Nonpolar | Low to Negligible |

| Hexanes | Nonpolar | Low to Negligible |

| Water | Polar Protic | Low to Negligible |

Experimental Protocols

To obtain precise quantitative data, the following experimental protocols are recommended for determining the solubility and stability of this compound.

Protocol for Determining Quantitative Solubility

This method aims to determine the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.[2]

-

For finer separation, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully extract a known volume of the supernatant (the clear, saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Protocol for Assessing Chemical Stability

This protocol is designed to evaluate the degradation of this compound in different solvents over time, under specific conditions (e.g., temperature, light exposure).

Materials:

-

This compound

-

Selected solvents

-

Vials (amber vials if light sensitivity is being tested)

-

Analytical balance

-

HPLC with a suitable column and detector

-

Temperature-controlled chamber/oven

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of known concentration in each of the selected solvents. The concentration should be well below the saturation point to ensure it remains dissolved throughout the experiment.

-

-

Incubation:

-

Aliquot the solutions into separate, tightly sealed vials for each time point and condition to be tested.

-

Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C). For photosensitivity testing, expose a set of samples to a controlled light source while keeping a parallel set in the dark.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for each condition.

-

Analyze the sample by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). A significant decrease in concentration indicates instability under those conditions.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Chemical Stability Assessment.

References

The Versatile Building Block: A Technical Guide to the Applications of 5-Bromo-3,3'-bipyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel materials and therapeutics. Among these, 5-Bromo-3,3'-bipyridine has emerged as a highly versatile and valuable building block. Its unique electronic properties and the presence of a reactive bromine handle on the bipyridine core make it an ideal precursor for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the key applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and its role in the synthesis of functional molecules.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the 5-position of the 3,3'-bipyridine scaffold serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. This compound readily participates in this reaction, enabling the synthesis of a diverse range of 5-aryl-3,3'-bipyridine derivatives. These products are of significant interest in medicinal chemistry and materials science.[1]

A general protocol for the Suzuki-Miyaura coupling of a bromo-pyridine derivative involves the use of a palladium catalyst, a base, and a suitable solvent system. The reaction is amenable to a variety of substituted arylboronic acids.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |

Note: Data adapted from protocols for structurally similar compounds and serves as a guide.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask containing a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv). The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by performing three vacuum-backfill cycles. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added under the inert atmosphere, followed by the addition of a degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

Caption: Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted aromatic compounds. This reaction is particularly valuable for the synthesis of functional materials and pharmaceutical intermediates.[4][5]

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High |

Note: Data adapted from protocols for the Sonogashira coupling of 5-bromoindole, which is expected to have similar reactivity.[6]

Experimental Protocol: General Procedure for Sonogashira Coupling

In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv) are added. The flask is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) through three vacuum-backfill cycles. Under the inert atmosphere, an anhydrous and degassed solvent (e.g., DMF or THF) is added via syringe, followed by the addition of an amine base (e.g., triethylamine). The terminal alkyne (1.1-1.5 equiv) is then added dropwise. The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) until completion, as monitored by TLC. After cooling to room temperature, the mixture is poured into a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[6]

Caption: Sonogashira Coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is of great importance in the pharmaceutical industry for the preparation of nitrogen-containing bioactive molecules.[7][8] The use of this compound in this reaction allows for the introduction of various amine functionalities at the 5-position.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 12-24 | High |

| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 12-24 | High |

Note: Data adapted from protocols for the amination of 5-bromoindole.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a dry Schlenk flask under an inert atmosphere of argon, this compound (1.0 equiv), the amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., BINAP or XPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv) are combined. Anhydrous toluene is added via syringe. The reaction mixture is degassed by three vacuum-backfill cycles with argon. The mixture is then heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion (typically within 12-24 hours), the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Health and Safety Considerations for Handling 5-Bromo-3,3'-bipyridine

Disclaimer: Specific health and safety data for 5-Bromo-3,3'-bipyridine are not extensively available. The following guide is a consolidation of information from safety data sheets (SDS) of structurally similar compounds, including other brominated pyridine and bipyridine derivatives. Professionals in research, science, and drug development should handle this compound with caution and conduct a thorough risk assessment before use. This guide provides an overview of potential hazards, safe handling procedures, and emergency responses based on available data for related chemical structures.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not uniformly available, related brominated pyridine and bipyridine compounds are typically associated with the following hazards. It is prudent to handle this compound as if it shares these characteristics until specific data becomes available.[1]

Potential GHS Classifications (based on related compounds):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1][2][3] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1] |

| Skin Corrosion/Irritation | 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation[1][2][3][4][5] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation[1][2][3][4] |

Signal Word: Danger or Warning[1][4]

Safe Handling and Storage

Adherence to strict laboratory safety protocols is essential when working with this compound.

2.1. Engineering Controls:

-

Work with this compound should be exclusively conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

-

Readily accessible eyewash stations and safety showers are mandatory in the immediate work area.[1][6]

2.2. Personal Protective Equipment (PPE): A comprehensive range of PPE should be worn at all times.[1][6]

| Body Part | Personal Protective Equipment | Specifications and Guidelines |

| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or for handling larger quantities.[6][7] |

| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection. For prolonged contact or larger quantities, consider double-gloving or using thicker, more resistant gloves.[6][8] Always inspect gloves before use and dispose of them properly after handling.[6] |

| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is recommended. Cotton clothing should be worn underneath.[6] |

| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; perforated shoes or sandals are not permitted.[6] |

| Respiratory | Respirator (if necessary) | A NIOSH-approved respirator with an appropriate cartridge is required if engineering controls like a fume hood are insufficient to control exposure to dust or aerosols.[1][6] This necessitates enrollment in a respiratory protection program.[6] |

2.3. Storage: Proper storage is crucial to maintain the compound's stability and prevent accidents.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

-

The storage area should be secure and accessible only to authorized personnel.[1]

Caption: Storage Protocol for this compound.

Experimental Protocols

3.1. General Handling Procedure: A systematic approach is essential for the safe handling of this compound.[6]

-

Preparation: Before handling, ensure all required PPE is worn correctly.[6] Conduct all work within a properly functioning chemical fume hood.[6] Confirm that an emergency eyewash station and safety shower are readily accessible.[6] Assemble all necessary equipment and reagents in the fume hood before commencing.[6]

-

Weighing and Transfer: When weighing the solid, do so in the fume hood on a tared weigh paper or in a container. Avoid generating dust.

-

In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated waste in designated hazardous waste containers.[6] Wash hands thoroughly.

Caption: Workflow for Safe Handling of this compound.[6]

3.2. Accidental Release Measures: In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the spill area.[1]

-

Ventilate: If safe to do so, ensure the area is well-ventilated.[1]

-

Contain: Wearing appropriate PPE, contain the spill using inert absorbent materials such as sand or vermiculite.[1][6]

-

Collect: Carefully collect the absorbed material into a sealed container for disposal, avoiding dust generation.[1]

-

Decontaminate: Thoroughly clean the spill area with a suitable decontaminating agent.[1]

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.[6]

3.3. Disposal Plan:

-

Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent material) should be collected in a designated, labeled hazardous waste container.[6] Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.[6]

-

Container Management: Keep waste containers closed except when adding waste.[6] Store waste containers in a secondary containment bin in a designated and properly ventilated waste accumulation area.[6]

-

Do not discharge the chemical or its containers into drains or the environment.[6]

-

Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6]

First Aid Measures

In the event of exposure, immediate action is critical.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4][9] |

| Skin Contact | Immediately remove all contaminated clothing.[1][4][9] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][4][9] Never give anything by mouth to an unconscious person.[1][9] Seek immediate medical attention.[1] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[1][9]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.[1]

-

Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.[1][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9]

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.

-

Chemical Stability: Stable under normal conditions.[10]

-

Hazardous Reactions: None under normal processing.[11]

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.[11]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][11]

-

Hazardous Decomposition Products: Combustion may lead to the formation of carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][10] The bipyridine nitrogen can also be nucleophilic, potentially leading to self-quenching or polymerization under certain conditions.[12] Protic solvents may facilitate the decomposition of the starting material through solvolysis.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. aksci.com [aksci.com]

- 5. 5,5'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 8. pppmag.com [pppmag.com]

- 9. echemi.com [echemi.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-3,3'-bipyridine for Researchers and Drug Development Professionals

An authoritative guide on the commercial availability, synthesis, and potential applications of the versatile heterocyclic building block, 5-Bromo-3,3'-bipyridine. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing its physicochemical properties, synthetic methodologies, and role as a scaffold in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a bipyridine core with a bromine substituent at the 5-position. This arrangement provides a versatile scaffold for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. The bipyridine moiety acts as a robust ligand for metal coordination, while the bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide offers a detailed summary of its commercial availability, key quantitative data, and experimental protocols relevant to its synthesis and application.

Commercial Availability

This compound, identified by the CAS number 15862-22-3 , is commercially available from a range of chemical suppliers.[2] Researchers can procure this compound in various purities, typically around 97%, to suit different experimental needs. A selection of notable suppliers is listed below.

| Supplier |

| Smolecule |

| ChemicalBook |

| Thoreauchem |

| Pharma Info Source |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. While experimentally determined data is limited, the provided information is based on available supplier data and computational predictions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.08 g/mol | [1] |

| CAS Number | 15862-22-3 | [1] |

| Melting Point | 94-95 °C | [3] |

| Boiling Point | 130 °C (Predicted) | [3] |

| Appearance | Solid | [1] |

| IUPAC Name | 3-bromo-5-(pyridin-3-yl)pyridine | [1] |

Spectroscopic Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the pyridine rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. The chemical shifts will be influenced by the positions of the nitrogen atoms and the bromine substituent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, unless symmetry results in equivalence. The carbon atom attached to the bromine will have a characteristic chemical shift, and the carbons adjacent to the nitrogen atoms will be shifted downfield.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyridine rings. Key expected absorptions include C-H stretching in the aromatic region (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine rings (typically in the 1400-1600 cm⁻¹ region), and C-Br stretching, which would appear at lower wavenumbers.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be expected for the molecular ion and any bromine-containing fragments.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[1] These methods allow for the efficient formation of the C-C bond between the two pyridine rings.

5.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation.[4] For the synthesis of this compound, this would typically involve the reaction of a bromopyridine derivative with a pyridylboronic acid in the presence of a palladium catalyst and a base.

References

A Comprehensive Technical Review of 5-Bromo-3,3'-bipyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3,3'-bipyridine is a versatile heterocyclic organic compound that serves as a crucial building block in the advancement of pharmaceuticals and materials science. Its unique structure, featuring a bromine atom on the 3,3'-bipyridine scaffold, provides a reactive handle for a multitude of chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This reactivity allows for the synthesis of a diverse range of derivatives with tailored electronic and steric properties. These derivatives are extensively explored as ligands in coordination chemistry, forming stable complexes with various transition metals. Such complexes are pivotal in the development of novel catalysts and functional materials, including metal-organic frameworks (MOFs) with unique optical and electronic characteristics. In the realm of medicinal chemistry, derivatives of this compound have emerged as promising candidates for anticancer therapeutics, with mechanisms involving the inhibition of key signaling pathways. This technical guide provides a detailed overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on experimental protocols and quantitative data to aid researchers in their scientific endeavors.

Introduction

Bipyridines are a class of heterocyclic compounds that have garnered significant attention in various fields of chemistry due to their robust coordination properties.[1] Among the various bipyridine isomers, the 3,3'-bipyridine framework offers a distinct coordination geometry compared to the more common 2,2'-bipyridine chelating ligands. The introduction of a bromine atom at the 5-position of the 3,3'-bipyridine core yields this compound, a molecule with enhanced reactivity and functionality.[2] The presence of the bromine atom not only influences the electronic properties of the bipyridine system but also serves as a versatile site for further functionalization through reactions such as Suzuki-Miyaura, Stille, and Negishi couplings.[1][2] This capability to readily form carbon-carbon bonds opens up avenues for the creation of a vast library of derivatives with diverse applications, ranging from sophisticated ligands for catalysis to bioactive molecules for drug discovery.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its use in organic synthesis and material design.

| Property | Value | Reference(s) |

| CAS Number | 15862-22-3 | [2] |

| Molecular Formula | C₁₀H₇BrN₂ | [2] |

| Molecular Weight | 235.08 g/mol | [2] |

| IUPAC Name | 3-bromo-5-(pyridin-3-yl)pyridine | [2] |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=CN=C2)Br | [2] |

| Appearance | Solid at room temperature | [2] |

Synthesis and Functionalization

The synthesis of this compound and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired scale and the availability of starting materials.

Synthesis of this compound

Direct bromination of 3,3'-bipyridine is a common approach to introduce the bromine atom at the 5-position. This reaction requires careful control of conditions to ensure regioselectivity and avoid over-bromination.[2] Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between a bromopyridine and a pyridylboronic acid derivative, provide a versatile route to the bipyridine core, which can then be brominated.[2]

Synthesis of 5-(Bromomethyl)-3,3'-bipyridine: A Key Derivative

A particularly useful derivative is 5-(bromomethyl)-3,3'-bipyridine, which introduces a reactive bromomethyl group suitable for nucleophilic substitution reactions. This compound is typically synthesized from 5-methyl-3,3'-bipyridine via a radical bromination reaction.

This protocol outlines the synthesis of 5-(bromomethyl)-3,3'-bipyridine using N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as the radical initiator.[3]

Materials:

-

5-methyl-3,3'-bipyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methyl-3,3'-bipyridine (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: To the solution, add N-Bromosuccinimide (1.1 eq) and AIBN (0.1 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 82°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[3]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield 5-(bromomethyl)-3,3'-bipyridine as a solid.[3]

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Table of Reaction Parameters:

| Parameter | Recommended Value | Purpose |

| Starting Material | 5-methyl-3,3'-bipyridine (high purity) | Precursor for bromination |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.1 eq) | Provides the bromine radical |

| Radical Initiator | Azobisisobutyronitrile (AIBN) (0.1 eq) | Initiates the radical chain reaction |

| Solvent | Anhydrous Acetonitrile (CH₃CN) | Reaction medium |

| Temperature | Reflux (~82°C) | Promotes thermal decomposition of AIBN |

| Reaction Time | 4-6 hours | Time for reaction completion (monitor by TLC) |

General Workflow for Synthesis

The synthesis of this compound derivatives often follows a logical workflow, starting from the construction of the bipyridine core, followed by functionalization.

Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery, particularly in oncology. The bipyridine scaffold can act as a pharmacophore that interacts with biological targets, and the bromine atom allows for the introduction of various substituents to optimize potency and selectivity.

Anticancer Activity

Recent studies have shown that novel bipyridine derivatives can exhibit potent antitumor effects. For instance, certain derivatives have been identified as inhibitors of NOP2/Sun RNA methyltransferase 3 (NSUN3), a protein implicated in the progression of colorectal cancer.[4]

The inhibition of NSUN3 by bipyridine derivatives has been shown to activate the AMPK-related signaling pathway and inhibit downstream STAT3 signaling.[4] This cascade of events ultimately leads to antiproliferative and pro-apoptotic effects in cancer cells.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The synthesis of bipyridine derivatives, which are prevalent scaffolds in pharmaceuticals, functional materials, and as ligands in catalysis, frequently employs this methodology. However, the Suzuki coupling of brominated bipyridines, such as 5-Bromo-3,3'-bipyridine, can present unique challenges. A primary issue is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity and lower reaction yields.[1][2] Consequently, the selection of an appropriate catalytic system, including the palladium source, ligand, and base, is critical for achieving high efficiency.

These application notes provide a detailed, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid. The protocol is based on established methodologies for the synthesis of bipyridine derivatives and offers guidance on reaction setup, execution, workup, and purification.[3]

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions provided are a robust starting point, and optimization may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (or boronic acid pinacol ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand)[2][4]

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)[3][4]

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).

-

Add the arylboronic acid (1.2-1.5 equiv) and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (1-5 mol%). If using a solid palladium precursor and a separate ligand, add them at this stage.

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

-

Solvent Addition:

-

Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. A common solvent system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[3]

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[3][5]

-

Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bipyridine product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

The following table summarizes typical quantitative data for the components of a Suzuki coupling reaction with this compound. The exact amounts and ratios may require optimization for specific arylboronic acids.

| Component | Role | Stoichiometry (equiv) | Molar Ratio (mol%) | Typical Reagents |

| This compound | Electrophile | 1.0 | - | - |

| Arylboronic Acid/Ester | Nucleophile | 1.2 - 1.5 | - | Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. |

| Palladium Source | Catalyst Precursor | - | 1 - 5 | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃[6] |

| Ligand | Catalyst Stabilizer | - | 1 - 10 | PPh₃, XPhos, SPhos, dppf[6] |

| Base | Activator | 2.0 - 3.0 | - | K₃PO₄, K₂CO₃, Cs₂CO₃[4] |

| Solvent | Reaction Medium | - | - | 1,4-Dioxane/H₂O, Toluene, DMF[4] |

Mandatory Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Synthesis of Metal Complexes with 5-Bromo-3,3'-bipyridine Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the 5-Bromo-3,3'-bipyridine ligand. The unique electronic and structural properties imparted by the bromo-substitution on the bipyridine framework make these complexes promising candidates for various applications, including catalysis, materials science, and particularly in the design of novel therapeutic agents. The strategic incorporation of metal ions into organic ligands is a cornerstone of modern medicinal inorganic chemistry, aiming to develop innovative metal-based drugs with unique mechanisms of action.[1][2][3]

Application Notes

The this compound ligand offers a versatile platform for the construction of a wide array of coordination complexes. The nitrogen atoms of the bipyridine core serve as excellent chelating sites for a variety of transition metals, while the bromo-substituent can be used to modulate the electronic properties of the resulting complex or serve as a handle for further functionalization.

Drug Development:

Transition metal complexes are of significant interest in drug design due to their diverse coordination geometries, redox activities, and the ability to interact with biological macromolecules.[1][2][3] Bipyridine-based ligands, in particular, have been extensively used to create metal complexes with potential anticancer properties. The resulting complexes can interact with DNA, inhibit enzymes, or induce cellular apoptosis through various mechanisms. The presence of a halogen, such as bromine, on the bipyridine scaffold can enhance the lipophilicity of the complex, potentially improving cellular uptake. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding.

Ruthenium(II) and Platinum(II) complexes with bipyridine ligands are among the most studied for therapeutic applications.[4][5][6] Ruthenium complexes are known for their interesting photophysical properties and can be designed as photosensitizers for photodynamic therapy (PDT) or as imaging agents. Platinum complexes, inspired by the success of cisplatin, are continuously being developed to overcome issues of resistance and reduce side effects.[7][8]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of metal complexes with brominated bipyridine ligands. A specific protocol for a Cobalt(II) coordination polymer with a related tetrabrominated bipyridine is provided as a direct example, followed by generalized procedures for the synthesis of Ruthenium(II) and Platinum(II) complexes which can be adapted for this compound.

Synthesis of a Cobalt(II) Coordination Polymer with 3,3′,5,5′-Tetrabromo-4,4′-bipyridine

This protocol is based on the synthesis of a 1D coordination polymer, {[Co(BrBipy)(NO₃)₂(CH₃OH)₂]}, and can be adapted for this compound to form similar polymeric or discrete complexes.[9][10]

Materials:

-

3,3′,5,5′-Tetrabromo-4,4′-bipyridine (BrBipy)

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Methanol (CH₃OH)

Procedure:

-

In a suitable reaction vessel, combine 3,3′,5,5′-Tetrabromo-4,4′-bipyridine (0.63 mmol) and Co(NO₃)₂·6H₂O (0.65 mmol).

-

Add 22 mL of methanol to the mixture.

-

Stir the mixture until all solids are completely dissolved.

-

Transfer the solution to a flask, seal it, and place it in an oven at 100 °C for 48 hours.

-

After 48 hours, allow the solution to cool slowly to room temperature.

-

Purple crystals of the coordination polymer will form.

-

Isolate the crystals by filtration and wash with a small amount of cold methanol.

-

Dry the crystals in a desiccator.

Characterization:

The resulting complex can be characterized by single-crystal X-ray diffraction to determine its structure. Elemental analysis should be performed to confirm the empirical formula.

General Protocol for the Synthesis of a Ruthenium(II) Tris(bipyridine) Complex

This generalized protocol is based on established methods for synthesizing homoleptic and heteroleptic Ruthenium(II) bipyridine complexes and can be adapted for this compound.[4][11][12]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetonitrile

-

Dichloromethane

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·xH₂O (1 equivalent) and this compound (3.5 equivalents).

-

Add anhydrous DMF to the flask.

-

Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to ensure an oxygen-free atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by a color change in the solution. Typically, the reaction is refluxed for 24 hours.[11]

-

After the reflux period, allow the reaction flask to cool to room temperature. The product will precipitate as a solid.

-

Isolate the crude product by vacuum filtration.

-

Wash the collected solid sequentially with acetonitrile and dichloromethane to remove any unreacted starting materials and impurities.[11]

-

The final product can be further purified by column chromatography if necessary.

General Protocol for the Synthesis of a Platinum(II) Bipyridine Complex

This protocol is a general method for the synthesis of Platinum(II) complexes with bipyridine ligands, which can be adapted for this compound.[5][13]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

This compound

-

Water or a suitable organic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve K₂PtCl₄ (1 equivalent) in water or a suitable solvent.

-

In a separate flask, dissolve this compound (1-2 equivalents) in the same solvent.

-

Slowly add the ligand solution to the K₂PtCl₄ solution with stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the coordination of the ligand to the platinum center. The reaction time can vary from a few hours to overnight.

-

Formation of the complex is often indicated by a color change and/or the formation of a precipitate.

-

Isolate the solid product by filtration, wash with the solvent used for the reaction, and then with a low-boiling point organic solvent like diethyl ether.

-

Dry the product under vacuum.

Data Presentation

The following tables summarize representative quantitative data for metal complexes with brominated bipyridine and related ligands.

Table 1: Synthesis Yield and Elemental Analysis of a Co(II) Coordination Polymer with 3,3′,5,5′-Tetrabromo-4,4′-bipyridine. [9]

| Parameter | Value |

| Yield | 60% |

| Formula | C₁₂H₁₂Br₄CoN₄O₈ |

| Calculated C% | 20.15 |

| Found C% | 20.21 |

| Calculated H% | 1.69 |

| Found H% | 1.74 |

| Calculated N% | 7.84 |

| Found N% | 7.78 |

Table 2: Spectroscopic Data for Platinum(II) Complexes with Substituted Bipyridine Ligands. [5]

| Complex | Maximum Emission Wavelength (nm) | Quantum Yield |

| Complex 1 | 519 | 0.35 |

| Complex 2 | 375 | 0.67 |

| Complex 3 | 517 | - |

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis of a metal complex with a this compound ligand and a conceptual signaling pathway for a potential anticancer metal complex.

Caption: General Workflow for Metal Complex Synthesis.

Caption: Conceptual Signaling Pathway for an Anticancer Metal Complex.

References

- 1. Metal Complexes in Medicine An Overview and Update from Drug Design Perspective [ideas.repec.org]

- 2. jocpr.com [jocpr.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. scholarworks.uark.edu [scholarworks.uark.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon [ouci.dntb.gov.ua]

- 11. benchchem.com [benchchem.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. pubs.acs.org [pubs.acs.org]

Application of 5-Bromo-3,3'-bipyridine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals